![molecular formula C23H27Cl2N3O2S2 B2871259 N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(METHYLSULFANYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE CAS No. 1330337-16-0](/img/structure/B2871259.png)
N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(METHYLSULFANYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(METHYLSULFANYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE is a synthetic organic compound It is characterized by the presence of a benzo[d]thiazole ring, a morpholine ring, and a benzamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(METHYLSULFANYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE typically involves multiple steps:
Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro and methyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the morpholine ring: This step may involve nucleophilic substitution reactions.
Formation of the benzamide group: This can be done through amide bond formation reactions, such as the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.
Reduction: Reduction reactions could target the nitro or carbonyl groups if present.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
科学的研究の応用
N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(METHYLSULFANYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Biology: Studying its effects on biological systems, such as enzyme inhibition or receptor binding.
Industry: Use as an intermediate in the synthesis of other complex organic molecules.
作用機序
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. It may involve:
Molecular Targets: Binding to specific proteins, enzymes, or receptors.
Pathways: Modulating signaling pathways, enzyme activity, or gene expression.
類似化合物との比較
Similar Compounds
- N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)benzamide
- N-(3-morpholinopropyl)benzamide
- 3-(methylthio)benzamide
Uniqueness
N-(6-CHLORO-4-METHYL-1,3-BENZOTHIAZOL-2-YL)-3-(METHYLSULFANYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]BENZAMIDE HYDROCHLORIDE is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in other similar compounds.
For precise and detailed information, consulting specific scientific literature and databases is recommended.
特性
IUPAC Name |
N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-methylsulfanyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O2S2.ClH/c1-16-13-18(24)15-20-21(16)25-23(31-20)27(8-4-7-26-9-11-29-12-10-26)22(28)17-5-3-6-19(14-17)30-2;/h3,5-6,13-15H,4,7-12H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFICVSMHISLKMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC(=CC=C4)SC)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27Cl2N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
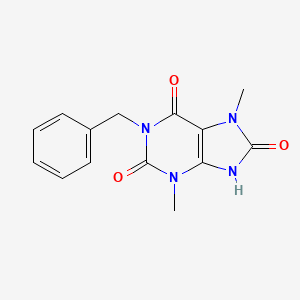
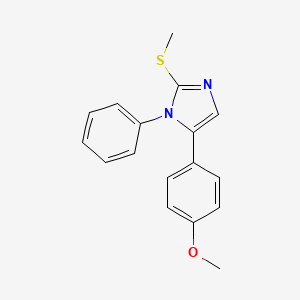

![6-(4-chlorobenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2871182.png)
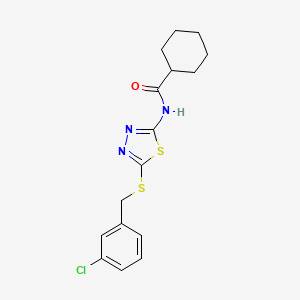
![5-(2-chlorophenyl)-3-(3-methoxypropyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2871185.png)
![1-[(3-chlorophenyl)methyl]-4-[5-(naphthalen-1-yl)-1H-pyrazol-3-yl]piperidine](/img/structure/B2871187.png)
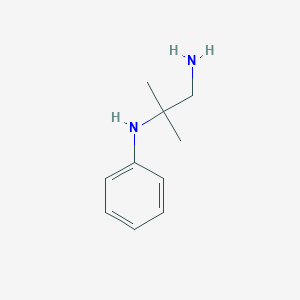

![2-(6-Azaspiro[2.5]octan-1-yl)ethanol hydrochloride](/img/structure/B2871194.png)
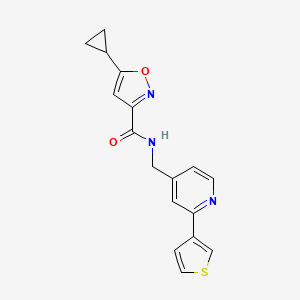
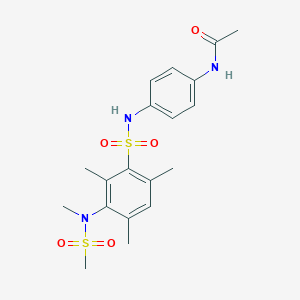
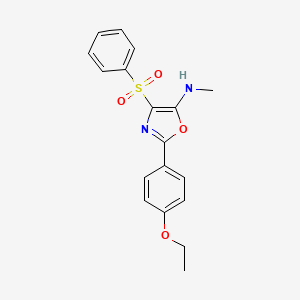
![N-{3-[2-(5-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}ethane-1-sulfonamide](/img/structure/B2871199.png)
